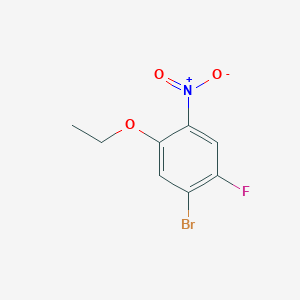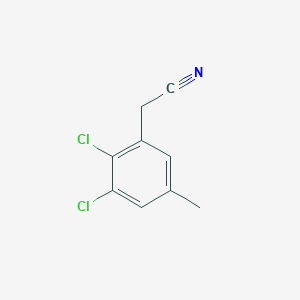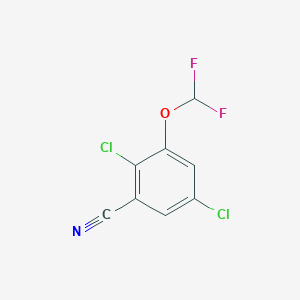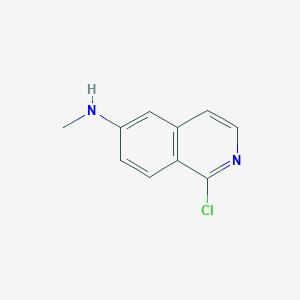
2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid
説明
“2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C12H12O4 . The structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The synthesis of benzofuran compounds often involves the use of strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .科学的研究の応用
Crystallographic Insights
Studies have been conducted to understand the crystal structure of similar benzofuran compounds, revealing intricate details about molecular conformations and interactions. For instance, research on the crystal structure of a closely related compound showed that the benzofuran residue is essentially planar and participates in hydrogen bonding, leading to the formation of supramolecular layers in the crystal lattice (Gowda et al., 2015).
Synthetic Chemistry
Novel synthetic routes and characterizations of benzofuran derivatives have been explored, highlighting the versatility of these compounds in chemical synthesis. A study detailed the synthesis, characterization, and photophysical studies of novel benzofuran-3-acetic acid hydrazide derivatives, which show potential for applications in luminescent materials and fluorescent probes (Maridevarmath et al., 2019).
Advanced Material Development
Research into benzofuran compounds extends into the development of advanced materials. For example, a study on the synthesis of different heterocycles using benzofuran-3-acetic acid as a starting material revealed its potential in creating compounds with enhanced biological activities (Patankar et al., 2000).
Fluorescence and Photophysical Properties
The fluorescence and photophysical properties of benzofuran derivatives have been examined, demonstrating their utility in fluorescence-based applications. A notable study introduced a novel fluorophore derived from a benzofuran compound, exhibiting strong fluorescence across a wide pH range, making it a promising candidate for fluorescent labeling reagents (Hirano et al., 2004).
Biological Activity and Applications
Benzofuran derivatives have been investigated for their potential biological activities, including cytotoxic effects against cancer cell lines. A study on new benzofuran derivatives tested their anti-HIV-1 and HIV-2 activities, highlighting the potential medicinal applications of these compounds (Mubarak et al., 2007).
作用機序
Target of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects on various types of cancer cells .
Mode of Action
It’s known that benzofuran derivatives can have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with a variety of biochemical pathways due to their broad range of clinical uses .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects .
生化学分析
Biochemical Properties
2-(6-Methoxy-7-methyl-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially exhibiting antioxidant properties . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, influencing various cellular processes . For instance, its interaction with oxidative stress-related enzymes may lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, such as prolonged anti-inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses.
特性
IUPAC Name |
2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-10(15-2)4-3-9-8(5-11(13)14)6-16-12(7)9/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOKHVYRGPUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C2CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




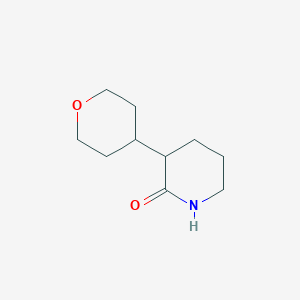
![7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one](/img/structure/B1459832.png)
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1459835.png)
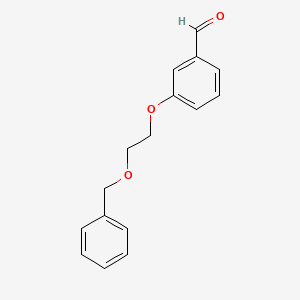
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethylamine hydrochloride](/img/structure/B1459837.png)
![Benzeneacetamide, 4-methoxy-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459838.png)
